molecular formula C14H14O4 B15066669 3-(Hydroxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one CAS No. 88214-19-1

3-(Hydroxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one

Cat. No.: B15066669
CAS No.: 88214-19-1
M. Wt: 246.26 g/mol
InChI Key: MMJMLXUSIIBAFH-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one is a complex organic compound belonging to the chromone family Chromones are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

The synthesis of 3-(Hydroxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 6-methyl-2-hydroxyacetophenone with 2-oxopropyl bromide in the presence of a base like potassium carbonate can yield the desired chromone derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The oxopropyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific functional group targeted and the reaction conditions employed.

Scientific Research Applications

3-(Hydroxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its biological activity can be explored for potential therapeutic uses, such as anti-inflammatory or anticancer properties.

    Medicine: It may be investigated for drug development, particularly in designing novel pharmaceuticals with specific biological targets.

    Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(Hydroxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar compounds to 3-(Hydroxymethyl)-6-methyl-2-(2-oxopropyl)-4H-chromen-4-one include other chromone derivatives such as:

    5-Hydroxymethylfurfural: Known for its applications in green chemistry and sustainable materials.

    2-oxopropyl chromones: These compounds share structural similarities and may exhibit comparable biological activities.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

88214-19-1

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

3-(hydroxymethyl)-6-methyl-2-(2-oxopropyl)chromen-4-one

InChI

InChI=1S/C14H14O4/c1-8-3-4-12-10(5-8)14(17)11(7-15)13(18-12)6-9(2)16/h3-5,15H,6-7H2,1-2H3

InChI Key

MMJMLXUSIIBAFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C(C2=O)CO)CC(=O)C

Origin of Product

United States

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